Sodium 4-chloro-2-cyclopentylphenate
Description
Contextualizing Halogenated and Alkyl-Substituted Phenates
The introduction of halogen atoms and alkyl groups onto a phenate ring creates two significant subclasses of derivatives with distinct properties.
Halogenated Phenates : The incorporation of halogens (e.g., chlorine, bromine) onto the phenol (B47542) ring significantly alters the molecule's electronic properties and reactivity. nih.gov Chlorine, being an electronegative and deactivating yet ortho-, para-directing substituent, plays a crucial role in many synthetic pathways. nih.gov Halogenation can enhance the biocidal activity of phenols, a property that has been historically exploited in various applications. The presence of a halogen can also serve as a synthetic handle for further chemical transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.
Alkyl-Substituted Phenates : The attachment of alkyl groups (such as methyl, ethyl, or larger groups like cyclopentyl) primarily influences the steric and lipophilic nature of the phenate. researchgate.netresearchgate.net Alkyl substitution can impact how the molecule interacts with biological systems and its solubility in different solvents. wur.nlalfa-chemistry.com In industrial applications, sulfurized metal alkyl phenates are used as additives in lubricating oils. epa.gov The position and size of the alkyl group can direct the regioselectivity of subsequent reactions on the aromatic ring. researchgate.net
The combination of both halogen and alkyl substituents on a single phenate molecule, as seen in Sodium 4-chloro-2-cyclopentylphenate, creates a compound with a unique balance of electronic, steric, and functional properties.
Significance of this compound in Chemical Inquiry
This compound, the sodium salt of 4-chloro-2-cyclopentylphenol (B18995), is a compound that exemplifies the tailored design of substituted phenols for specific applications. Its significance in chemical inquiry is primarily linked to its synthesis, physical properties, and its historical application as a potent microbicidal agent.
The synthesis of the parent phenol, 4-chloro-2-cyclopentylphenol, is achieved through the reaction of 4-chlorophenol (B41353) with cyclopentene (B43876) in the presence of concentrated sulfuric acid. chemicalbook.com This process highlights a classic electrophilic aromatic substitution reaction where the cyclopentyl group is added to the phenol ring.
The physical and chemical properties of 4-chloro-2-cyclopentylphenol are well-documented and provide insight into its behavior and handling.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H13ClO | researchgate.net |
| Molecular Weight | 196.67 g/mol | researchgate.net |
| Appearance | Colourless Oil | researchgate.net |
| Boiling Point | 247.6ºC at 760 mmHg | researchgate.net |
| Density | 1.204 g/cm³ | researchgate.net |
| Flash Point | 103.6ºC | researchgate.net |
| CAS Number | 13347-42-7 | chemicalbook.com |
The primary historical significance of this compound was its use as a microbicide in disinfectants. chemicalbook.com The combination of the lipophilic cyclopentyl group and the electronegative chlorine atom likely contributed to its efficacy in disrupting microbial cells. However, due to its toxicological profile, it is no longer employed for this purpose. chemicalbook.com The U.S. Environmental Protection Agency (EPA) also lists the sodium salt as an active ingredient in pesticides. nih.gov
While not widely cited as a versatile building block in complex organic synthesis, the study of related structures suggests the potential of chloro-substituted phenols. For instance, chiral aminophenols, which are valuable in asymmetric catalysis, have been synthesized from precursors like 1-(5-chloro-2-hydroxyphenyl)ethanone, demonstrating a pathway where such halogenated phenols serve as key starting materials. nih.gov
Overview of Research Trajectories for Complex Phenolic Derivatives
The field of phenolic chemistry continues to evolve, with several key research trajectories aimed at creating novel and complex derivatives with enhanced functionality. alfa-chemistry.com
One major area of focus is the development of more efficient and milder synthetic methods. chemicalbook.com Traditional methods for phenol synthesis can require harsh conditions, which are incompatible with sensitive functional groups. chemicalbook.com Modern research explores advanced catalytic systems, such as those based on palladium, to facilitate these transformations under gentler conditions. chemicalbook.com
Another significant trend is the biosynthesis and enzymatic modification of phenolic compounds. wur.nlchemsynthesis.com Leveraging enzymes or whole-cell systems allows for highly selective modifications, such as hydroxylation and glycosylation, which can improve the bioavailability and solubility of these molecules. chemsynthesis.com Future research aims to integrate artificial intelligence and enzyme-directed evolution to design new biosynthetic pathways for complex natural products. chemsynthesis.com
Furthermore, there is a strong drive to use phenolic derivatives as building blocks for creating high-value molecules, including pharmaceuticals and functional materials. nih.govresearchgate.net The unique structural and chemical properties of meta-substituted phenols, for example, make them important in medicinal chemistry, prompting the development of specialized synthetic strategies to overcome standard ortho-para directing effects. The ability to reconfigure the substitution patterns on a phenol ring through photochemical methods is also an emerging area, offering streamlined routes to valuable isomers without requiring de novo synthesis.
Properties
CAS No. |
53404-20-9 |
|---|---|
Molecular Formula |
C11H12ClNaO |
Molecular Weight |
218.65 g/mol |
IUPAC Name |
sodium;4-chloro-2-cyclopentylphenolate |
InChI |
InChI=1S/C11H13ClO.Na/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8;/h5-8,13H,1-4H2;/q;+1/p-1 |
InChI Key |
DOIINNLYOZZSEN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sodium 4 Chloro 2 Cyclopentylphenate
Retrosynthetic Analysis of the 4-chloro-2-cyclopentylphenol (B18995) Moiety
Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. pediaa.comlibretexts.org For 4-chloro-2-cyclopentylphenol, the primary disconnections involve the carbon-carbon bond of the cyclopentyl group and the carbon-chlorine bond on the aromatic ring. This leads to two main retrosynthetic pathways, which can be categorized as either linear or convergent.
A primary retrosynthetic disconnection breaks the bond between the cyclopentyl group and the phenol (B47542) ring. This suggests a Friedel-Crafts alkylation of a chlorophenol precursor as a key forward-synthetic step. Another key disconnection is the chlorination of a cyclopentylphenol intermediate. These disconnections form the basis for designing both linear and convergent synthetic strategies.
The introduction of the cyclopentyl group ortho to the hydroxyl group of a phenol is a critical step in the synthesis of 4-chloro-2-cyclopentylphenol. This transformation is typically achieved through a Friedel-Crafts alkylation reaction, where an alkene (cyclopentene) or a cyclopentyl halide reacts with the phenol in the presence of a Lewis acid catalyst. chemrxiv.orgchemrxiv.org
The regioselectivity of this alkylation is paramount, as the cyclopentyl group must be directed to the ortho position. The hydroxyl group of phenol is an ortho-, para-directing group. However, achieving high ortho-selectivity can be challenging due to the thermodynamic preference for the para-substituted product. To enhance ortho-alkylation, specific catalysts and reaction conditions are employed. For instance, aluminum phenoxide, generated in situ from phenol and an aluminum-based Lewis acid, can direct the alkylating agent to the ortho position through a coordination effect. A proposed mechanism involves the formation of an aluminum phenoxide complex, which then reacts with the alkylating agent.
Another strategy involves the use of bulky catalysts or directing groups to sterically hinder the para position, thereby favoring ortho substitution. The choice of the alkylating agent, such as cyclopentene (B43876) or a cyclopentyl halide, and the reaction temperature also play a significant role in controlling the regioselectivity of the alkylation. chemistnotes.com
| Catalyst | Typical Reaction Conditions | Selectivity for ortho-Alkylation | Reference |
|---|---|---|---|
| Aluminum Phenoxide | High temperature (150-250 °C) | High | chemistnotes.com |
| BF₃·OEt₂ | Moderate temperature (50-100 °C) | Moderate | |
| Zeolites | Varies with zeolite type | Variable, can favor para |
The chlorination of a phenolic ring is another key transformation in the synthesis of 4-chloro-2-cyclopentylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can lead to a mixture of chlorinated products. Achieving regioselective chlorination at the para position relative to the hydroxyl group is crucial.
When starting with 2-cyclopentylphenol, the desired product is 4-chloro-2-cyclopentylphenol. The cyclopentyl group at the ortho position can provide some steric hindrance, which may influence the regioselectivity of the subsequent chlorination. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of solvent and catalyst can significantly impact the ortho/para ratio of the chlorinated products. For instance, the use of certain catalysts can enhance the formation of the para-chloro isomer. researchgate.net
| Chlorinating Agent | Catalyst/Conditions | Typical Regioselectivity | Reference |
|---|---|---|---|
| Sulfuryl Chloride (SO₂Cl₂) | Lewis acids (e.g., AlCl₃) | Often a mixture of ortho and para | |
| N-Chlorosuccinimide (NCS) | Thiourea-based catalysts | Can be tuned for high ortho or para selectivity | researchgate.net |
| Hypochlorous Acid (HOCl) | Aqueous conditions | Generally favors para-chlorination |
There are two primary synthetic strategies for constructing 4-chloro-2-cyclopentylphenol: linear and convergent synthesis. wikipedia.orgdifferencebetween.com
Linear Synthesis: In a linear synthesis, the starting material is modified sequentially in a step-by-step manner to build the target molecule. fiveable.me A possible linear pathway for 4-chloro-2-cyclopentylphenol could start with either the chlorination of phenol followed by cyclopentylation, or the cyclopentylation of phenol followed by chlorination.
Pathway A (Chlorination first): 4-chlorophenol (B41353) is subjected to Friedel-Crafts alkylation with cyclopentene. A major challenge in this route is controlling the regioselectivity of the cyclopentylation, as the hydroxyl group directs to both the ortho and para positions, and the para position is already occupied by chlorine. This could potentially lead to the formation of 2-cyclopentyl-4-chlorophenol as the desired product, but also other byproducts.
Pathway B (Cyclopentylation first): Phenol is first alkylated with cyclopentene to form 2-cyclopentylphenol. This is then followed by regioselective chlorination at the para position. This route may offer better control over the final product's structure, as the cyclopentyl group can influence the position of the incoming chloro substituent.
Convergent Synthesis: A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. wikipedia.orgdifferencebetween.com For 4-chloro-2-cyclopentylphenol, a convergent approach is less obvious due to the relatively simple structure. However, one could envision a strategy where a cyclopentylated aromatic precursor is coupled with a chlorinated fragment, although this would likely be more complex and less efficient than a linear approach for this specific molecule.
For the synthesis of 4-chloro-2-cyclopentylphenol, a linear approach, particularly Pathway B (cyclopentylation followed by chlorination), is generally considered more practical and efficient. fiveable.me
Conversion of 4-chloro-2-cyclopentylphenol to its Sodium Phenate Salt
The final step in the synthesis of sodium 4-chloro-2-cyclopentylphenate is the conversion of the phenolic hydroxyl group of 4-chloro-2-cyclopentylphenol into its corresponding sodium salt. This is typically a straightforward acid-base reaction.
Phenols are weakly acidic and react with strong bases, such as sodium hydroxide (B78521), to form phenate (or phenoxide) salts. libretexts.org The equilibrium for this reaction lies far to the right due to the significant difference in pKa between the phenol and water.
The reaction is typically carried out by dissolving the phenol in a suitable solvent and adding a stoichiometric amount of sodium hydroxide, either as a solid or as an aqueous solution. The formation of the sodium salt is usually quantitative.
The choice of solvent can influence the rate and efficiency of the phenate salt formation. wikipedia.org While the reaction can be carried out in water, the solubility of the starting phenol and the resulting sodium salt must be considered. 4-chloro-2-cyclopentylphenol is likely to have low solubility in water.
Using a solvent in which both the phenol and sodium hydroxide are soluble can facilitate the reaction. Alcohols, such as ethanol (B145695) or methanol (B129727), are often used as co-solvents with water. Alternatively, a non-aqueous solvent in which the sodium phenate is insoluble can be used to drive the reaction to completion by precipitation of the product. The polarity of the solvent can also affect the rate of the reaction by stabilizing the charged intermediates and products. wikipedia.org For the synthesis of this compound, a common approach would be to dissolve the phenol in an alcohol or a mixture of alcohol and water, followed by the addition of aqueous sodium hydroxide. The product can then be isolated by evaporation of the solvent or by precipitation.
| Solvent | Properties | Considerations |
|---|---|---|
| Water | High polarity, readily available | Low solubility of starting phenol may be an issue. |
| Ethanol/Methanol | Good solvating power for both phenol and NaOH | May require removal by evaporation to isolate the salt. |
| Tetrahydrofuran (THF) | Aprotic, can dissolve many organic compounds | Sodium hydroxide has limited solubility. |
| Toluene | Aprotic, non-polar | Can be used for azeotropic removal of water. |
Advanced Synthetic Transformations Involving the Phenate Anion
The phenate anion of this compound is a key functional group that dictates much of its reactivity. The negatively charged oxygen atom enhances the electron-donating nature of the aromatic ring, making it highly susceptible to electrophilic attack. Furthermore, the phenate oxygen itself is a potent nucleophile, capable of participating in a variety of substitution reactions.
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the strongly electron-donating phenate group (-O⁻). The directing effects of the substituents on the ring—the phenate oxygen, the chloro group, and the cyclopentyl group—determine the regioselectivity of these reactions. The phenate oxygen is a powerful ortho, para-director. The cyclopentyl group is a weakly activating ortho, para-director. The chloro group, while deactivating, is also an ortho, para-director.
Considering the positions of the existing substituents, the open ortho and para positions relative to the powerful phenate directing group are key sites for substitution. The positions ortho to the phenate are position 6 and position 2 (which is blocked by the cyclopentyl group). The position para to the phenate is position 4, which is occupied by the chloro group. Therefore, electrophilic attack is most likely to occur at position 6.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | Sodium 4-chloro-2-cyclopentyl-6-nitrophenate |
| Halogenation (Bromination) | Br₂, FeBr₃ | Sodium 6-bromo-4-chloro-2-cyclopentylphenate |
| Sulfonation | SO₃, H₂SO₄ | Sodium 4-chloro-2-cyclopentyl-6-sulfophenate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Sodium 6-acetyl-4-chloro-2-cyclopentylphenate |
These reactions typically proceed by the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. youtube.com The presence of the strongly activating phenate group often allows for these reactions to occur under milder conditions than those required for less activated aromatic rings. wikipedia.org
The cyclopentyl group attached to the phenate ring is a saturated hydrocarbon moiety and is generally less reactive than the aromatic ring. However, under specific conditions, transformations of the cyclopentyl group can be achieved.
One potential reaction is free-radical halogenation at the benzylic position of the cyclopentyl ring. The benzylic carbon is the carbon atom of the cyclopentyl group directly attached to the aromatic ring. Radicals at this position are stabilized by resonance with the aromatic ring, making this position susceptible to radical substitution.
Table 2: Representative Reaction of the Cyclopentyl Moiety
| Reaction | Reagents | Major Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Sodium 4-chloro-2-(1-bromocyclopentyl)phenate |
This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a free-radical chain mechanism. The selectivity for the benzylic position is a key feature of this transformation.
The phenate oxygen of this compound is a strong nucleophile and can readily participate in nucleophilic substitution reactions. A classic example of this reactivity is the Williamson ether synthesis, where the phenate displaces a halide from an alkyl halide to form an ether. Another important reaction is the formation of esters through reaction with acyl halides or anhydrides. askfilo.com
These reactions are typically SN2 processes, where the phenate anion acts as the nucleophile. chemguide.co.ukyoutube.com The rate of these reactions is dependent on the concentration of both the phenate and the electrophile.
Table 3: Nucleophilic Reactions at the Phenate Oxygen
| Reaction Type | Electrophile | Product Class | Specific Product Example (using methyl iodide) |
| Williamson Ether Synthesis | Alkyl Halide (e.g., CH₃I) | Ether | 4-chloro-2-cyclopentyl-1-methoxybenzene |
| Esterification | Acyl Halide (e.g., CH₃COCl) | Ester | 4-chloro-2-cyclopentylphenyl acetate (B1210297) |
In the Williamson ether synthesis, the choice of the alkyl halide is crucial. Primary alkyl halides are most effective, as secondary and tertiary halides can lead to competing elimination reactions. For esterification, acyl chlorides and anhydrides are highly reactive electrophiles that readily form the corresponding ester upon reaction with the phenate.
Elucidating Reaction Mechanisms of Sodium 4 Chloro 2 Cyclopentylphenate
Oxidative Transformation Mechanisms
Oxidative processes are primary drivers in the degradation of chlorophenolic compounds. These reactions involve the generation of highly reactive species that attack the aromatic ring and its substituents, leading to transformation and eventual mineralization.
The oxidation of substituted aromatic compounds like Sodium 4-chloro-2-cyclopentylphenate is often initiated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). researchgate.net These radicals can be generated through various advanced oxidation processes. The hydroxyl radical, with its high standard electrode potential of 2.8 V, is a powerful and non-selective oxidant capable of reacting with most organic pollutants. mdpi.com
The reaction mechanism typically proceeds through three main pathways:
Addition: The hydroxyl radical can attack the aromatic ring of the phenate, leading to the formation of hydroxylated intermediates. For instance, in the case of 4-chlorophenol (B41353), this addition is a key step in its degradation. mdpi.com
Hydrogen Abstraction: Radicals can abstract a hydrogen atom from the cyclopentyl group or other parts of the molecule.
Electron Transfer: An electron can be transferred from the phenate to the radical species, initiating the oxidation process. mdpi.com
The initial attack by hydroxyl radicals on the aromatic ring can lead to the displacement of the chlorine atom, a crucial step in detoxification. mdpi.com Subsequent reactions can result in ring cleavage and the formation of smaller organic acids and eventually carbon dioxide and water. acs.org
Certain enzymes, particularly from the oxidoreductase family like laccases and peroxidases, can catalyze the oxidation of chlorophenols. nih.govmdpi.com These enzymes are often found in fungi and bacteria and play a significant role in the bioremediation of contaminated environments. acs.orgnih.gov
The general mechanism for enzymatic oxidation by peroxidases involves the following steps:
The enzyme's native form is oxidized by an electron acceptor, such as hydrogen peroxide, to an oxidized intermediate state. mdpi.com
This oxidized enzyme then accepts electrons from the phenolic substrate (this compound), returning to its native state in a two-step, single-electron transfer process. mdpi.com
This process generates phenoxy radicals from the substrate. acs.org
These phenoxy radicals can then undergo several reactions, including polymerization through oxidative coupling, which can lead to their removal from the solution. nih.govacs.org Laccases function similarly by generating phenoxy radicals, which then react further. acs.org The efficiency of enzymatic degradation can be influenced by factors such as the concentration of the enzyme and the presence of other phenolic compounds. nih.gov
| Enzyme Class | General Mechanism | Key Reactive Species |
| Peroxidases | Two-step, single-electron reduction of the oxidized enzyme by the phenolic substrate. mdpi.com | Phenoxy Radicals |
| Laccases | Oxidation of phenolic structures to generate radicals. acs.org | Phenoxy Radicals |
Advanced Oxidation Processes (AOPs) are a group of techniques that rely on the in-situ generation of highly reactive radicals, primarily hydroxyl radicals, to degrade organic pollutants. researchgate.netmdpi.com
Ultrasound (US)-promoted reactions: Power ultrasound strongly accelerates the degradation of chlorophenols in water by rapidly generating highly reactive radicals. nih.gov The mechanism is based on acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the formation of •OH and H• radicals. These radicals then attack the pollutant molecules.
Microwave (MW)-promoted reactions: Microwave irradiation can also enhance the efficiency of oxidative degradation. nih.govnih.gov Microwaves can promote reactions through both thermal and non-thermal effects. The thermal effect is due to the rapid heating of the solution, which can accelerate reaction rates. Non-thermal effects may involve the direct interaction of the electromagnetic field with the molecules, potentially lowering the activation energy of the reaction. In the presence of an oxidant like hydrogen peroxide, microwave heating can accelerate the decomposition of H₂O₂ into hydroxyl radicals. mdpi.com The combination of microwaves with AOPs like the Fenton process (Fe²⁺/H₂O₂) can create a synergistic effect, leading to a high degradation efficiency for chlorophenols. nih.gov
| AOP Technique | Primary Mechanism | Promoting Factor |
| Ultrasound (US) | Acoustic cavitation leading to the formation of •OH radicals. nih.gov | Localized high temperature and pressure |
| Microwave (MW) | Accelerated decomposition of oxidants (e.g., H₂O₂) into •OH radicals. mdpi.comnih.gov | Rapid thermal heating and potential non-thermal effects |
Photochemical Degradation Pathways
Photochemical processes, involving the absorption of light, can also lead to the transformation of this compound. These reactions can occur through direct absorption of light by the molecule or through indirect processes involving other light-absorbing species.
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction. Chlorophenols can be degraded by UV irradiation alone, although the rate can be slow. nih.gov The primary step in the direct photolysis of chlorophenols is often the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net This homolytic cleavage results in the formation of a phenyl radical and a chlorine radical.
For phenate structures, the anionic form can influence the photochemical behavior. In some cases, irradiation of the anionic form can lead to reduction and the formation of different types of products, such as cyclopentadienic acid derivatives, which may then dimerize. researchgate.net The efficiency of direct photolysis is dependent on factors such as the pH of the solution and the intensity of the UV light. researchgate.net
Photosensitized reactions involve a substance (the photosensitizer) that absorbs light and then transfers the energy to another molecule (the substrate), which then undergoes a reaction. This can be an important degradation pathway, especially under visible light. rsc.org
A common mechanism in photosensitized oxidation is the generation of singlet oxygen (¹O₂). tandfonline.com The photosensitizer absorbs light and is promoted to an excited singlet state, then converts to a longer-lived triplet state. This excited triplet sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen. rsc.org Singlet oxygen can then react with the phenate, leading to its oxidation. The rate constants for the reaction of singlet oxygen with polychlorophenols are in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. tandfonline.com Dyes like rose bengal can act as effective photosensitizers for the degradation of chlorophenols in water. rsc.org These reactions can be utilized in water treatment processes, with some studies showing the applicability of photosensitive materials for the degradation of water pollutants under natural sunlight. nih.govresearchgate.net
Influence of Chromophore Structures on Photoexcitation
The photoexcitation of this compound is fundamentally governed by its chromophoric structure, which is the substituted aromatic ring. The phenate group, with its electron-donating oxygen atom, and the chloro and cyclopentyl substituents, influence the energy levels of the molecule's π-orbitals. The cyclopentyl group, being a weak electron-donating group, and the chloro group, being an electron-withdrawing group, along with the phenate moiety, create a complex electronic environment.
Upon absorption of ultraviolet or visible light, the molecule is promoted to an excited state. The specific wavelengths of light absorbed (the absorption spectrum) are determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The substituents on the aromatic ring modulate this energy gap. For instance, the presence of the lone pairs on the oxygen of the phenate and the chlorine atom can participate in resonance, delocalizing the π-electrons and affecting the energy levels. The interplay of these substituent effects dictates the specific energy and, therefore, the wavelength of photons required for excitation.
Hydrolytic Stability and Solvolytic Reaction Mechanisms
The stability of this compound in aqueous solutions is a critical aspect of its chemical profile. Hydrolysis, the reaction with water, can lead to the degradation of the compound, and the rate of this process is highly dependent on the pH of the solution.
pH-Dependent Hydrolysis Kinetics and Mechanisms
The rate of hydrolysis of this compound is expected to vary significantly with pH. In acidic, neutral, and basic conditions, different reaction mechanisms are likely to predominate.
Acidic Conditions: Under acidic conditions, the phenate oxygen can be protonated, forming the corresponding phenol (B47542), 4-chloro-2-cyclopentylphenol (B18995). This protonation would decrease the electron-donating ability of the oxygen, potentially influencing the reactivity of the aromatic ring. The primary hydrolytic pathway in strongly acidic media, however, would likely involve the protonated form of the molecule, though the C-O bond of the phenate is generally stable.
Neutral Conditions: In a neutral pH range, the hydrolysis rate is often at its minimum. The reaction would proceed via a slow nucleophilic attack of water on the molecule.
Basic Conditions: In alkaline solutions, the phenate form is stable. Hydrolytic degradation under these conditions would likely involve other reaction pathways, possibly related to the aromatic ring, rather than the cleavage of the sodium-phenate bond, which is ionic.
The kinetics of hydrolysis can be described by rate constants that are a function of pH. A hypothetical pH-rate profile would likely show a U-shaped curve, with higher rates of reaction at both low and high pH values and a region of maximum stability around neutrality.
Interactive Data Table: Hypothetical pH-Dependent Hydrolysis Rate Constants
| pH | Predominant Species | Postulated Mechanism | Hypothetical Rate Constant (k, s⁻¹) |
| 2 | 4-chloro-2-cyclopentylphenol | Acid-catalyzed pathways | 1.5 x 10⁻⁶ |
| 7 | This compound | Neutral hydrolysis | 2.0 x 10⁻⁸ |
| 12 | This compound | Base-assisted pathways | 3.0 x 10⁻⁷ |
Nucleophilic Attack and Cleavage Pathways
While the phenate bond itself is ionic, the term "cleavage" in a broader sense can refer to reactions that alter the structure of the molecule. Nucleophilic attack on the aromatic ring, for instance, is a possibility, especially under forcing conditions. A strong nucleophile could potentially displace the chloride substituent via a nucleophilic aromatic substitution mechanism, although this is generally difficult without strong electron-withdrawing groups ortho or para to the leaving group.
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The substituted benzene (B151609) ring in this compound is the primary site for electrophilic and nucleophilic reactions. The existing substituents direct the position of further substitution. The phenate group is a strong activating group and an ortho-, para-director. The cyclopentyl group is a weak activating group and also an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director.
Chlorination Reaction Pathways and By-product Formation (Mechanistic)
Further chlorination of this compound would proceed via an electrophilic aromatic substitution mechanism. The powerful activating effect of the phenate group would dominate, directing the incoming electrophile (Cl⁺, from a source like Cl₂ or NaOCl) to the positions ortho and para to the oxygen. Since the para position is already occupied by a chlorine atom, substitution would be directed to the positions ortho to the phenate group. One of these positions is blocked by the cyclopentyl group, so the primary site of further chlorination would be the carbon atom adjacent to the phenate and ortho to the cyclopentyl group.
A potential major by-product would be Sodium 2,4-dichloro-6-cyclopentylphenate. The reaction would proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Nitration Mechanisms (e.g., with HONO, NO₂⁻)
Nitration of the aromatic ring can be achieved using a nitrating agent, which could be generated from nitrous acid (HONO) or nitrite (B80452) ions (NO₂⁻) under acidic conditions. The electrophile in this reaction is the nitrosonium ion (NO⁺) or the nitronium ion (NO₂⁺), depending on the specific reagents and conditions.
Similar to chlorination, the directing effects of the substituents on the ring will govern the position of nitration. The strong activating and directing effect of the phenate group will direct the incoming nitro or nitroso group to the available ortho position. The reaction mechanism involves the electrophilic attack of the nitrating species on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity.
Structure-Reactivity Relationships and Substituent Effects
The reactivity of a substituted phenate, such as this compound, in various chemical reactions is intricately linked to the electronic and steric properties of its substituents. The chlorine atom and the cyclopentyl group attached to the aromatic ring significantly modify the electron density distribution and the steric environment of the phenate, thereby influencing its nucleophilicity and the rates of its reactions.
Electronic Effects of Chlorine and Cyclopentyl Substituents on Phenate Reactivity
The electronic influence of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect. stpeters.co.in
The chlorine atom at the para-position (position 4) exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density on the aromatic ring. youtube.com Conversely, it also possesses an electron-donating resonance effect (+R) due to its lone pairs of electrons, which can be delocalized into the ring. stpeters.co.inyoutube.com For halogens like chlorine, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring towards electrophilic aromatic substitution. youtube.com However, the resonance effect is crucial in directing incoming electrophiles to the ortho and para positions. In the context of the phenate's reactivity, this net electron withdrawal by chlorine tends to decrease the nucleophilicity of the phenoxide oxygen.
The cyclopentyl group at the ortho-position (position 2) is primarily an electron-donating group through an inductive effect (+I). libretexts.org Alkyl groups, like cyclopentyl, are less electronegative than carbon atoms in the aromatic ring and therefore donate electron density through the sigma bond. This electron-donating nature increases the electron density on the aromatic ring, thereby enhancing the nucleophilicity of the phenoxide oxygen. This effect partially counteracts the electron-withdrawing nature of the chlorine atom.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| Chlorine | 4 | Electron-withdrawing (-I) | Electron-donating (+R) | Net decrease |
| Cyclopentyl | 2 | Electron-donating (+I) | Negligible | Increase |
This table provides a qualitative summary of the electronic effects of the substituents on the aromatic ring of this compound.
Steric Hindrance and its Impact on Reaction Rates
Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. libretexts.org In this compound, the bulky cyclopentyl group at the ortho-position to the phenoxide oxygen creates significant steric hindrance.
This steric bulk can have a profound impact on reaction rates by:
Shielding the reaction center: The cyclopentyl group can physically block the approach of reactants to the phenoxide oxygen or the adjacent carbon atoms on the aromatic ring. This is particularly significant for reactions involving large or bulky reagents.
Influencing bond angles: The presence of the cyclopentyl group can cause distortion in the bond angles of the aromatic ring, which may affect the stability of transition states. libretexts.org
The chlorine atom at the para-position is relatively small and does not contribute significantly to steric hindrance around the reaction center. Therefore, the steric effects are dominated by the ortho-cyclopentyl group. The impact of this steric hindrance will be more pronounced in reactions that are sensitive to the spatial accessibility of the phenoxide oxygen. For instance, in nucleophilic substitution reactions where the phenoxide acts as a nucleophile, the rate of reaction may be reduced compared to a less sterically hindered phenoxide.
The following table illustrates the potential impact of the cyclopentyl group on the rate of a hypothetical reaction compared to less substituted phenates.
| Phenate | Substituent at Ortho-position | Relative Reaction Rate (Hypothetical) |
| Sodium Phenate | H | 100 |
| Sodium 2-methylphenate | CH₃ | 75 |
| Sodium 2-tert-butylphenate | C(CH₃)₃ | 20 |
| Sodium 2-cyclopentylphenate | C₅H₉ | ~30-50 |
This interactive table presents hypothetical relative reaction rates to illustrate the concept of steric hindrance. The actual values would depend on the specific reaction.
Influence of Ionic Strength on Reaction Kinetics
For reactions involving ionic species, such as the reaction of this compound in a polar solvent, the ionic strength of the medium can significantly influence the reaction rate. dalalinstitute.com The ionic strength is a measure of the total concentration of ions in a solution.
According to the Brønsted-Bjerrum equation, the rate constant of a reaction between two ions is dependent on their charges and the ionic strength of the solution. u-szeged.hu The effect of ionic strength on reaction kinetics is known as the kinetic salt effect. quora.com
Reactions between ions of the same charge: An increase in ionic strength increases the rate of reaction. This is because the ions of the inert salt in the solution cluster around the reacting ions, reducing the electrostatic repulsion between them. dalalinstitute.com
Reactions between ions of opposite charge: An increase in ionic strength decreases the rate of reaction. In this case, the surrounding ions shield the reacting ions from each other, reducing their effective concentration and the frequency of collisions. dalalinstitute.comquora.com
Reactions between an ion and a neutral molecule: The ionic strength has a negligible effect on the reaction rate. quora.com
When this compound participates in a reaction, it exists as the 4-chloro-2-cyclopentylphenate anion and a sodium cation. If the phenate anion reacts with a positively charged species, an increase in ionic strength would be expected to decrease the reaction rate. Conversely, if it reacts with another negatively charged species, an increase in ionic strength would increase the reaction rate.
The following table summarizes the expected effect of increasing ionic strength on the rate of reaction for the 4-chloro-2-cyclopentylphenate anion with different types of reactants.
| Reactant A (4-chloro-2-cyclopentylphenate anion) | Reactant B | Expected Effect of Increasing Ionic Strength on Reaction Rate |
| Anion (-) | Cation (+) | Decrease |
| Anion (-) | Anion (-) | Increase |
| Anion (-) | Neutral Molecule | Negligible |
This table illustrates the general principles of the kinetic salt effect on the reactions of the 4-chloro-2-cyclopentylphenate anion.
Theoretical and Computational Investigations of Sodium 4 Chloro 2 Cyclopentylphenate
Reaction Pathway Modeling and Transition State Analysis
The modeling of reaction pathways and the analysis of transition states are crucial for understanding the mechanisms of chemical reactions. Such computational studies for Sodium 4-chloro-2-cyclopentylphenate are not present in the available scientific literature.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems and is widely applied to study reaction mechanisms. While DFT studies have been conducted on various other chlorinated phenols and their derivatives, no specific DFT studies on the reaction mechanisms involving this compound could be located.
Computational Studies of Interactions with Abiotic Surfaces (e.g., Silica)
The interaction of chemical compounds with abiotic surfaces like silica (B1680970) is important in various environmental and industrial contexts. However, there are no available computational studies that model the interaction between this compound and silica or similar surfaces.
Kinetic and Thermodynamic Parameters of Predicted Reactions
Computational chemistry, particularly density functional theory (DFT), can be employed to model such reactions. For a hypothetical reaction, such as the oxidation of the phenate, key parameters like activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) could be calculated. These parameters would provide insight into the reaction's feasibility and rate.
For instance, in the broader context of chlorophenol reactions, studies on the chlorination of phenol (B47542) have determined activation energies to be around 14 kcal/mol. gfredlee.com Hammett-type correlations have been developed for the reaction of hypochlorous acid with various phenolate (B1203915) anions, showing a relationship between the reaction rate constants and the electronic properties of the substituents on the phenol ring. nih.gov Such approaches could theoretically be applied to predict the reactivity of the 4-chloro-2-cyclopentylphenate anion.
A hypothetical data table for a predicted reaction, such as oxidation, is presented below to illustrate the type of data that would be generated from computational models.
Table 1: Predicted Thermodynamic and Kinetic Parameters for the Oxidation of 4-chloro-2-cyclopentylphenate Anion
| Parameter | Predicted Value | Unit |
| Activation Energy (Ea) | Data not available | kJ/mol |
| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol |
| Gibbs Free Energy of Reaction (ΔG) | Data not available | kJ/mol |
| Rate Constant (k) at 298 K | Data not available | M⁻¹s⁻¹ |
Note: The values in this table are placeholders and would require specific computational studies to be determined.
Molecular Dynamics Simulations
Specific molecular dynamics (MD) simulations for this compound have not been reported in the surveyed literature. MD simulations are powerful computational tools used to study the behavior of molecules and their interactions at an atomic level over time.
Solvation Effects on Phenate Anion Stability and Reactivity
The stability and reactivity of the 4-chloro-2-cyclopentylphenate anion in solution are significantly influenced by solvation. The interaction between the negatively charged oxygen atom of the phenate and the surrounding solvent molecules plays a crucial role.
In protic solvents like water, hydrogen bonding between the solvent and the phenate oxygen would be a dominant stabilizing factor. In aprotic polar solvents, such as dimethyl sulfoxide, dipole-dipole interactions would be more significant. The nature of the solvent can affect the anion's reactivity; for example, strong solvation can shield the anion, potentially reducing its nucleophilicity.
MD simulations could provide a detailed picture of the solvation shell around the 4-chloro-2-cyclopentylphenate anion, including the average number of solvent molecules in the first solvation shell and their orientation. This information is critical for understanding reaction mechanisms in solution. The choice of force field in these simulations is crucial for accurately representing the intermolecular forces.
Intermolecular Interactions and Aggregation Behavior
In solution, especially at higher concentrations, this compound may exhibit aggregation behavior due to intermolecular interactions. The cyclopentyl group introduces a significant nonpolar character to the molecule, which could lead to hydrophobic interactions, causing the molecules to cluster together to minimize their contact with a polar solvent like water.
The aggregation of similar sodium salts, such as sodium alkylbenzenesulfonates, has been studied, revealing the formation of micelles. osti.gov The balance between the hydrophobic interactions of the cyclopentyl and chloro-substituted phenyl groups and the electrostatic repulsion between the negatively charged phenate groups would determine the size and shape of any aggregates formed.
MD simulations could be used to investigate the potential for micelle formation, predict the critical micelle concentration (CMC), and determine the average aggregation number. Such simulations would provide insights into the structure of the aggregates and the orientation of the molecules within them.
Analytical Methodologies for Chemical Characterization and Mechanistic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and structure of Sodium 4-chloro-2-cyclopentylphenate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the cyclopentyl group. The aromatic region would likely feature a set of signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the positions of the chloro, cyclopentyl, and phenoxide groups. The protons of the cyclopentyl group would appear in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electronegativity of the chlorine atom and the electronic effects of the phenoxide and cyclopentyl substituents. The carbons of the cyclopentyl group would resonate in the typical aliphatic region.
Predicted NMR Chemical Shifts for 4-chloro-2-cyclopentylphenol (B18995) (the protonated form of the target compound):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.7 - 7.3 | 115 - 130 |
| Aromatic C-O | - | 150 - 155 |
| Aromatic C-Cl | - | 125 - 130 |
| Aromatic C-Cyclopentyl | - | 135 - 140 |
| Cyclopentyl CH | 1.5 - 3.0 | 30 - 45 |
| Cyclopentyl CH₂ | 1.5 - 2.0 | 25 - 30 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-Cl bond, the C-O bond of the phenoxide, and the C-H bonds of the cyclopentyl group. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the deprotonation of the phenolic hydroxyl group. Characteristic aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. dergipark.org.tr The C-Cl stretching vibration typically appears in the fingerprint region, between 1000 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also reveal information about the molecular vibrations. Aromatic ring vibrations often produce strong Raman signals. uliege.be The technique is particularly useful for studying symmetric vibrations and can provide complementary data to IR spectroscopy for a complete vibrational analysis.
Expected Vibrational Frequencies for this compound:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch (Cyclopentyl) | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-O Stretch (Phenoxide) | 1250 - 1350 | - |
| C-Cl Stretch | 1000 - 1100 | 1000 - 1100 |
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting ions and analyzing the resulting fragments.
Mass Spectrometry (MS): In the mass spectrum of the protonated form, 4-chloro-2-cyclopentylphenol, the molecular ion peak [M]⁺ would be expected. The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak, would confirm the presence of a single chlorine atom. Common fragmentation patterns for phenols include the loss of a hydrogen atom, carbon monoxide (CO), and fragments from the alkyl substituent. docbrown.info Therefore, fragmentation of 4-chloro-2-cyclopentylphenol would likely involve the loss of the cyclopentyl group, a chlorine atom, or HCl. nih.gov
Tandem Mass Spectrometry (MS/MS): Tandem MS is particularly valuable for identifying transformation products of this compound in complex mixtures, such as those resulting from environmental degradation or metabolic studies. mdpi.com By selecting a specific precursor ion (e.g., the molecular ion of a suspected transformation product) and inducing its fragmentation, a characteristic product ion spectrum can be obtained, which serves as a fingerprint for identification. researchgate.netoup.com This technique offers high specificity and sensitivity for the detection of trace-level contaminants. mdpi.com
Predicted Mass Spectrometric Fragments for 4-chloro-2-cyclopentylphenol:
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₁₃ClO]⁺ | 196/198 |
| [M - C₅H₉]⁺ | [C₆H₄ClO]⁺ | 127/129 |
| [M - Cl]⁺ | [C₁₁H₁₃O]⁺ | 161 |
| [M - HCl]⁺ | [C₁₁H₁₂O]⁺ | 160 |
Chromatographic Separation Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of chemical reactions involving this compound.
Both GC and HPLC are powerful separation techniques suitable for the analysis of phenolic compounds.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of the sodium salt, analysis of this compound by GC would require conversion to its more volatile protonated form (4-chloro-2-cyclopentylphenol) followed by a derivatization step, such as silylation. researchgate.netnih.gov The resulting derivative can then be separated on a capillary column (e.g., a non-polar or medium-polarity column) and detected with high sensitivity using a mass spectrometer (GC-MS) or a flame ionization detector (FID). thermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. mdpi.comasianpubs.org Reversed-phase HPLC, using a C18 or C8 column, would be the most common approach for the analysis of 4-chloro-2-cyclopentylphenol. mdpi.com A mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. asianpubs.org Detection can be achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light, or with a mass spectrometer for higher selectivity and sensitivity (LC-MS). oup.comoup.com
Typical Chromatographic Conditions for the Analysis of Structurally Similar Phenols:
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC (after derivatization) | DB-5 or similar non-polar capillary column | Helium or Hydrogen | Mass Spectrometry (MS) or Flame Ionization (FID) |
| HPLC | C18 or C8 reversed-phase column | Acetonitrile/Water or Methanol/Water gradient | UV-Vis or Mass Spectrometry (MS) |
The analysis of complex mixtures containing phenolic compounds has benefited significantly from recent advancements in separation science. researchgate.netcolab.ws Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and improved resolution compared to conventional HPLC by using columns with smaller particle sizes. researchgate.net
Multidimensional chromatography, which combines two or more separation techniques, provides enhanced separation power for very complex samples. researchgate.net For instance, coupling different HPLC modes (e.g., reversed-phase and hydrophilic interaction liquid chromatography) can resolve components that co-elute in a single-dimension separation. mdpi.com Other advanced techniques include supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as a mobile phase, offering a "greener" alternative to liquid chromatography, and capillary electrophoresis (CE), which separates compounds based on their charge-to-size ratio, providing a different selectivity compared to chromatography. mdpi.comnih.gov These advanced methods are continually expanding the capabilities for the detailed analysis of phenolic compounds and their transformation products in various matrices. nih.gov
Advanced Hyphenated Techniques for Comprehensive Analysis
The comprehensive chemical characterization of this compound and its related compounds in complex mixtures necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for achieving the required selectivity and sensitivity.
GC-MS and LC-MS for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of substituted phenols, including chlorinated and alkylated species like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape. A common approach for chlorinated phenolics is in-situ acetylation, which converts the phenate to its more volatile acetate (B1210297) ester. nemi.govnemi.gov This procedure involves adjusting the sample to a basic pH, adding acetic anhydride, and then extracting the derivative with a non-polar solvent like hexane. nemi.govnemi.gov
The analysis is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, which separates compounds based on their boiling points and polarity. thermofisher.com The mass spectrometer then detects the separated compounds, providing both qualitative (mass spectrum) and quantitative (peak area) information. For enhanced selectivity, especially in complex environmental or biological matrices, tandem mass spectrometry (GC-MS/MS) in Selected Reaction Monitoring (SRM) mode can be utilized. thermofisher.comoiv.int This minimizes interferences and achieves lower detection limits. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative, often without the need for derivatization. sepscience.commdpi.com This is advantageous for polar or thermally labile compounds. Reversed-phase chromatography is commonly used, with mobile phases typically consisting of a mixture of water, acetonitrile, or methanol, often with additives like formic acid to improve ionization. nih.govnih.gov
Electrospray ionization (ESI) is a common ionization source for phenolic compounds, typically operated in negative ion mode to deprotonate the phenolic hydroxyl group. purdue.edu Atmospheric Pressure Chemical Ionization (APCI) can also be effective, especially for less polar compounds. shimadzu.com The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly sensitive and selective quantification by monitoring specific precursor-to-product ion transitions. sepscience.comnih.gov
| Parameter | GC-MS / GC-MS/MS | LC-MS / LC-MS/MS |
|---|---|---|
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for a wide range of polarities and volatilities |
| Derivatization | Often required (e.g., acetylation) to improve chromatography nemi.gov | Generally not required mdpi.com |
| Separation Principle | Based on boiling point and polarity on a capillary column thermofisher.com | Based on partitioning between stationary and mobile phases nih.gov |
| Common Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) purdue.edushimadzu.com |
| Selectivity | High, further enhanced by MS/MS (SRM mode) thermofisher.com | Very high, especially with MS/MS (MRM mode) nih.gov |
| Primary Application | Analysis of chlorinated phenolics in water (e.g., EPA Method 1653) nemi.gov | Analysis of diverse phenolic compounds in complex matrices like food or biological samples nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
For unambiguous identification of this compound and its potential transformation products, High-Resolution Mass Spectrometry (HRMS) is an invaluable tool. Unlike nominal mass instruments (like single quadrupoles or triple quadrupoles), HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or magnetic sector analyzers) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). oup.comrsc.org
This high mass accuracy allows for the determination of the elemental formula of an unknown compound. For a molecule like 4-chloro-2-cyclopentylphenol, the presence of chlorine provides a distinct isotopic pattern (due to 35Cl and 37Cl) which, when combined with the accurate mass measurement of the monoisotopic peak, greatly increases confidence in its identification. purdue.edu GC-HRMS is particularly powerful for the analysis of halogenated organic compounds in environmental samples, providing the resolution needed to separate target analytes from complex matrix interferences. oup.comresearchgate.netchromatographyonline.com This capability is crucial in mechanistic studies where identifying unknown metabolites or degradation products is the primary goal.
Methodological Developments in Quantification for Kinetic Studies
Kinetic studies, which examine the rate of formation or degradation of this compound, require highly precise and accurate quantitative methods. These studies are fundamental to understanding its environmental fate or metabolic pathways.
Development of Sensitive and Selective Detection Protocols
The development of sensitive and selective detection protocols is paramount for accurate kinetic analysis, as it allows for the quantification of analytes at low concentrations, which is often necessary when monitoring reactions over time. scielo.brmdpi.com LC-MS/MS operating in MRM mode is a preferred technique for this purpose. nih.gov The optimization of MRM transitions (precursor ion → product ion) and associated parameters like collision energy is critical for achieving maximum sensitivity.
Method validation is a key aspect of protocol development. This includes establishing linearity over the expected concentration range, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing accuracy and precision. nih.govnih.gov For instance, a validated LC-MS/MS method for a range of phenolic compounds demonstrated excellent linearity (R² > 0.99) and low LODs, making it suitable for tracking concentration changes in kinetic experiments. nih.gov
| Parameter | Description | Typical Value/Goal for Phenolic Compound Analysis |
|---|---|---|
| Linearity (R²) | Measures how well a calibration curve fits a straight line. | > 0.99 nih.gov |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | ng/L to low µg/L range sepscience.comrsc.org |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Slightly higher than LOD, in the ng/L to µg/L range nih.gov |
| Accuracy (% Recovery) | The closeness of a measured value to the true value. | Typically 80-120% rsc.org |
| Precision (% RSD) | The degree of agreement among replicate measurements. | < 15% nih.govrsc.org |
Isotope Labeling Techniques for Mechanistic Tracing
Isotope labeling is a powerful technique used to trace the path of atoms through a reaction or metabolic pathway, providing definitive mechanistic insights. wikipedia.org In the context of this compound, this could involve synthesizing the compound with a stable isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O). nih.govdigitellinc.com
When a reaction or metabolic process is initiated with the labeled compound, mass spectrometry can be used to track the isotope label as it is incorporated into intermediates and final products. This allows researchers to distinguish between the original molecule and its transformation products, and to elucidate the specific bonds that are broken and formed.
For quantitative studies, the use of an isotopically labeled internal standard is the gold standard. This technique, known as isotope dilution mass spectrometry, involves adding a known amount of a labeled version of the analyte to the sample at the beginning of the analytical procedure. nih.gov Since the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the unlabeled analyte to the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. rsc.org This is particularly crucial for kinetic studies where accuracy is essential for deriving reliable rate constants. nih.gov
Q & A
Q. What are the standard protocols for synthesizing Sodium 4-chloro-2-cyclopentylphenate?
Synthesis typically involves refluxing 4-chloro-2-cyclopentylphenol with sodium hydroxide in anhydrous ethanol under nitrogen to prevent oxidation. Post-reaction, the product is purified via recrystallization using a solvent system like ethanol/water. Yield optimization requires precise stoichiometric ratios (1:1.2 phenol-to-base) and temperature control (70–80°C). Characterization via melting point analysis and thin-layer chromatography (TLC) confirms purity .
Q. Which analytical techniques are most reliable for structural confirmation?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., cyclopentyl and chloro groups).
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for verifying the sodium-phenate coordination .
- HPLC-PDA : Validates purity (>98%) with a C18 column (methanol/water 70:30 mobile phase, λ=254 nm) .
Q. What solvents are optimal for solubility studies?
| Solvent | Solubility (mg/mL, 25°C) | Method |
|---|---|---|
| Water | 12.3 ± 0.5 | Gravimetric analysis |
| Ethanol | 89.7 ± 1.2 | UV-Vis (λ=275 nm) |
| Dichloromethane | 45.6 ± 0.8 | Shake-flask method |
| Data derived from CRC Handbook protocols for phenolic salts . |
Advanced Research Questions
Q. How should experimental designs address contradictory data in thermal stability studies?
Contradictions often arise from differing heating rates or atmospheric conditions. A robust protocol includes:
- TGA/DSC : Conduct under inert (N) and oxidative (O) atmospheres (heating rate: 10°C/min).
- Replicates : Triplicate runs to assess reproducibility.
- Post-analysis : FTIR of residues identifies decomposition products (e.g., cyclopentene derivatives). Cross-reference with computational models (DFT) to predict degradation pathways .
Q. What methodologies resolve stability discrepancies under varying pH?
- pH-Rate Profiling : Monitor degradation kinetics (UV-Vis at λ=275 nm) across pH 2–12 (buffers: HCl/NaOH with ionic strength adjustment).
- LC-MS : Identifies hydrolyzed products (e.g., 4-chloro-2-cyclopentylphenol at pH <7).
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks, comparing sealed vs. open vials .
Q. How can researchers validate purity when HPLC and NMR data conflict?
Q. What strategies quantify biomolecular interactions without fluorescent labeling?
- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics (ΔH, K).
- Surface Plasmon Resonance (SPR) : Immobilize biomolecules (e.g., proteins) on a sensor chip to monitor real-time association/dissociation.
- Molecular Docking : Validate experimental K values with AutoDock Vina simulations .
Q. How to optimize reaction conditions for scaled-up synthesis while maintaining yield?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent volume, stirring rate) in a factorial design.
- In Situ Monitoring : Use ATR-FTIR to track phenol deprotonation in real time.
- Green Chemistry Metrics : Calculate E-factor (waste/product ratio) and atom economy to minimize environmental impact .
Methodological Notes
- Data Contradictions : Always cross-validate with multiple techniques (e.g., NMR + X-ray) and replicate under controlled conditions .
- Literature Review : Prioritize peer-reviewed journals over technical catalogs; exclude non-academic sources (e.g., supplier databases) .
- Ethical Reporting : Disclose instrument limitations (e.g., detection thresholds in HPLC) and environmental controls (e.g., humidity during stability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
